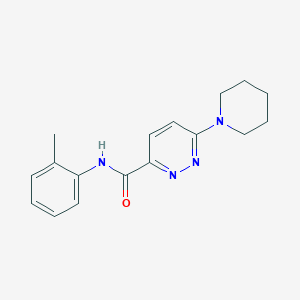

3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)-

CAS No.: 1396785-04-8

Cat. No.: VC11884010

Molecular Formula: C17H20N4O

Molecular Weight: 296.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396785-04-8 |

|---|---|

| Molecular Formula | C17H20N4O |

| Molecular Weight | 296.37 g/mol |

| IUPAC Name | N-(2-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C17H20N4O/c1-13-7-3-4-8-14(13)18-17(22)15-9-10-16(20-19-15)21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,18,22) |

| Standard InChI Key | UDAMGUBTADTWGD-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCCC3 |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCCC3 |

Introduction

Structural Features:

-

Pyridazine Core: The compound contains a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms), which is a key feature in many bioactive molecules.

-

Carboxamide Group: The carboxamide (-CONH-) functional group is attached to the pyridazine ring at position 3.

-

Substituents:

-

N-(2-Methylphenyl): A methyl-substituted phenyl group is connected to the carboxamide nitrogen atom.

-

6-(1-Piperidinyl): A piperidine moiety (a six-membered nitrogen-containing aliphatic ring) is attached at position 6 of the pyridazine ring.

-

Synthesis

The synthesis of this compound typically involves multi-step reactions using pyridazine derivatives as precursors. A general synthetic pathway might include:

-

Formation of Pyridazine Core:

-

Pyridazine derivatives are commonly synthesized by cyclization reactions involving hydrazine and dicarbonyl compounds.

-

-

Functionalization at Position 3:

-

The carboxamide group is introduced through amidation reactions using appropriate carboxylic acid derivatives or acyl chlorides.

-

-

Substitution at Position 6:

-

The piperidine moiety can be added via nucleophilic substitution reactions using halogenated pyridazines or by direct coupling methods.

-

Example Reaction Scheme:

Starting with 3,6-dichloropyridazine:

-

React with piperidine under basic conditions to substitute chlorine at position 6.

-

Introduce the carboxamide group by reacting with 2-methylphenylamine and an activating agent like EDC·HCl.

Biological Activity

Pyridazine derivatives, including compounds with similar structures, have shown significant biological activities due to their ability to interact with various biological targets.

Potential Applications:

-

Antiviral Activity:

-

Anticancer Potential:

-

Enzyme Inhibition:

Mechanism of Action:

The biological activity is often attributed to:

-

Hydrogen bonding interactions via the carboxamide group.

-

π-π stacking interactions facilitated by the aromatic rings.

-

Hydrophobic interactions with biological targets due to the methylphenyl and piperidine groups.

Quantum Chemical Insights

Quantum chemical calculations can provide insights into the electronic structure and reactivity of the compound:

-

HOMO-LUMO Gap: Indicates its stability and potential reactivity in biological systems.

-

Dipole Moment: Suggests its polarity and solubility characteristics.

Such studies have been performed on related pyridazine derivatives to predict their binding affinities and optimize their pharmacological profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume